1,3-Benzoxazole-2-carbonyl chloride

Description

Contextualization within Heterocyclic Chemistry

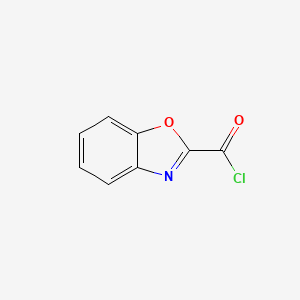

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to organic chemistry and biochemistry. The benzoxazole (B165842) moiety, a fusion of a benzene (B151609) ring and a 1,3-oxazole ring, is an aromatic heterocyclic system. wikipedia.orgnih.gov This structural motif is planar and exhibits aromatic properties, contributing to its relative stability. nih.gov The presence of both nitrogen and oxygen atoms within the oxazole (B20620) ring provides sites for potential interactions and further functionalization. wikipedia.orgnih.gov 1,3-Benzoxazole-2-carbonyl chloride is a derivative of this core structure, where a carbonyl chloride group is attached at the 2-position of the oxazole ring. This addition introduces a highly reactive site to the otherwise stable benzoxazole core. cymitquimica.com

Significance of Acyl Chlorides in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the -C(=O)Cl functional group. wikipedia.org They are among the most reactive derivatives of carboxylic acids, a property attributed to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. numberanalytics.comnumberanalytics.comorganicchemistrytutor.com This high reactivity makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. numberanalytics.comorganicchemistrytutor.com

In organic synthesis, acyl chlorides are prized as versatile intermediates for the formation of a wide array of functional groups. numberanalytics.comfiveable.me They readily react with various nucleophiles to form esters (from alcohols), amides (from amines), and anhydrides (from carboxylates). wikipedia.orgnumberanalytics.comorganicchemistrytutor.com This capacity to introduce an acyl group (R-C=O) into a molecule is a cornerstone of many synthetic strategies. numberanalytics.com The reactions are typically rapid and often proceed to completion, making them efficient transformations in a synthetic sequence. organicchemistrytutor.com

Overview of the Benzoxazole Ring System in Advanced Chemical Research

The benzoxazole ring system is a privileged scaffold in modern chemical research, particularly in the fields of medicinal chemistry and materials science. nih.govresearchgate.netresearchgate.net Its presence in numerous natural products and synthetically derived molecules underscores its importance. researchgate.netresearchgate.net The inherent aromaticity and the presence of heteroatoms in the benzoxazole core contribute to its ability to interact with biological targets and to exhibit unique photophysical properties. nih.govtaylorandfrancis.com

Researchers have extensively explored the synthesis of benzoxazole derivatives due to their broad spectrum of biological activities. nih.govnih.gov The development of efficient synthetic methodologies to construct and functionalize the benzoxazole framework remains an active area of investigation. nih.govacs.orgorganic-chemistry.org These methods often involve the condensation of 2-aminophenols with various carbonyl-containing compounds or the cyclization of appropriate precursors. nih.govacs.orgnih.gov The ability to introduce diverse substituents onto the benzoxazole ring allows for the fine-tuning of its chemical and physical properties for specific applications. taylorandfrancis.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 408538-63-6 chemsrc.com |

| Molecular Formula | C8H4ClNO2 |

| Synonyms | Benzo[d]oxazole-2-carbonyl chloride chemsrc.com |

Interactive Data Table: Related Benzoxazole Compounds

| Compound Name | CAS Number | Key Feature |

| 2-Methyl-1,3-benzoxazole-5-carbonyl chloride | 444777-18-8 cymitquimica.com | Methyl group at the 2-position influences reactivity. cymitquimica.com |

| 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | Not Available | Sulfonyl chloride group instead of a carbonyl chloride. sigmaaldrich.com |

| 1,3-benzoxazole-2-carbonitrile | 3313-37-9 sigmaaldrich.com | Nitrile group at the 2-position. |

| Benzo[c]isoxazole-3-carbonyl chloride | 535992-89-3 bldpharm.com | Isomeric form with a different arrangement of atoms in the heterocyclic ring. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-benzoxazole-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJYODSPXUHFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608526 | |

| Record name | 1,3-Benzoxazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408538-63-6 | |

| Record name | 1,3-Benzoxazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Benzoxazole 2 Carbonyl Chloride and Its Precursors

Classical and Contemporary Approaches to the Benzoxazole (B165842) Heterocycle

The traditional and most prevalent method for synthesizing the benzoxazole ring involves the condensation of a 2-aminophenol (B121084) with a suitable carbonyl-containing compound, followed by cyclization. rsc.orgresearchgate.net This fundamental approach has been refined and adapted over decades, leading to a variety of modern protocols with improved efficiency and scope.

The reaction between 2-aminophenols and various carbonyl compounds, such as carboxylic acids, aldehydes, and acyl chlorides, remains a cornerstone of benzoxazole synthesis. researchgate.netnih.gov This method relies on an initial acylation of the amino group or formation of a Schiff base, followed by an intramolecular cyclodehydration to furnish the aromatic heterocycle.

The choice of carbonyl derivative and reaction conditions significantly impacts the reaction's efficiency and applicability. For instance, direct condensation with carboxylic acids often requires high temperatures or the use of dehydrating agents like polyphosphoric acid (PPA). researchgate.net The use of more reactive species like acyl chlorides can proceed under milder conditions. nih.gov A significant advancement involves the use of triflic anhydride (B1165640) (Tf2O) to activate tertiary amides, enabling a cascade reaction that produces 2-substituted benzoxazoles under mild conditions. nih.gov

Below is a table summarizing various condensation approaches:

| Carbonyl Source | Reagent/Conditions | Key Features | Reference |

|---|---|---|---|

| Carboxylic Acids | PS-PPh3 resin, microwave heating | Rapid, efficient, high purity and yields. | researchgate.net |

| Aldehydes | Samarium triflate, aqueous medium | Green and efficient method under mild conditions. | organic-chemistry.org |

| Tertiary Amides | Triflic anhydride (Tf2O), 2-Fluoropyridine | Mild, effective cascade reaction with broad substrate scope. | nih.gov |

| Acyl Chlorides | Cs2CO3, CuI, 1,10-phenanthroline, microwave | One-pot domino acylation-annulation reaction. | organic-chemistry.org |

| β-Diketones | Brønsted acid and CuI | Tolerates various substituents on the 2-aminophenol ring. | organic-chemistry.org |

An alternative to condensation-dehydration is oxidative cyclization. These protocols often start with a pre-formed intermediate, such as a phenolic Schiff base derived from a 2-aminophenol and an aldehyde. The subsequent oxidation step induces the cyclization to form the benzoxazole ring. Various oxidizing agents have been employed for this purpose. For example, the oxidative cyclization of phenolic Schiff bases is a known pathway. nih.gov Another approach involves an atom-economical electrochemical oxidation/cyclization of glycine (B1666218) derivatives, which proceeds without transition metals or chemical oxidants, producing hydrogen gas as the only byproduct. organic-chemistry.org

The development of catalytic systems has revolutionized benzoxazole synthesis, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to stoichiometric methods. nih.govsioc-journal.cn

Transition metals, particularly copper and palladium, are widely used to catalyze the formation of the benzoxazole ring. nih.gov Copper-catalyzed methods often involve the intramolecular cyclization of o-haloanilides. organic-chemistry.orgnih.gov This reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, with oxidative addition being the rate-determining step. organic-chemistry.org Iron catalysts have also been employed for the redox condensation of o-hydroxynitrobenzenes with alcohols to provide a wide range of 2-substituted benzoxazoles. organic-chemistry.org

A summary of selected metal-catalyzed methods is provided below:

| Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|

| Copper(I) Iodide (CuI) | 2-Bromoanilines, Acyl chlorides | Microwave-assisted domino reaction with Cs2CO3 and 1,10-phenanthroline. | organic-chemistry.org |

| Copper(I) Iodide (CuI) / Brønsted Acid | 2-Aminophenols, β-Diketones | Combined catalytic system for versatile synthesis. | organic-chemistry.org |

| Palladium-supported Nanocatalyst | 2-Aminophenol, Aldehydes | One-pot synthesis in the presence of O2 and K2CO3. | rsc.org |

| Iron Catalyst | o-Hydroxynitrobenzenes, Alcohols | Utilizes a hydrogen transfer strategy for redox condensation. | organic-chemistry.org |

In recent years, nanocatalysts have emerged as highly efficient and often recyclable alternatives for benzoxazole synthesis. Their high surface-area-to-volume ratio provides a large number of active sites, enhancing catalytic activity. Examples include copper(II) oxide nanoparticles, which catalyze the intramolecular cyclization of o-bromoaryl derivatives in a ligand-free process. organic-chemistry.org Another innovative system uses an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 magnetic nanoparticles (LAIL@MNP). nih.gov This catalyst facilitates the reaction between 2-aminophenols and aldehydes under solvent-free sonication, allowing for easy magnetic separation and recycling. nih.gov

The table below highlights some nanocatalyst-mediated approaches:

| Nanocatalyst | Reaction | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Copper(II) Oxide (CuO) Nanoparticles | Intramolecular cyclization of o-bromoaryl derivatives | DMSO, air | Ligand-free, recyclable catalyst. | organic-chemistry.org |

| LAIL@MNP | Condensation of 2-aminophenol and benzaldehyde | Solvent-free, ultrasound irradiation | Fast reaction (30 min), high yields, catalyst easily recycled with a magnet. | nih.gov |

| TiO2-ZrO2 Composite | Reaction of 2-aminophenol and aromatic aldehydes | Acetonitrile, 60 °C | Short reaction time (15-25 min), high yield, environmentally friendly. | rsc.org |

Modern synthetic chemistry places a strong emphasis on sustainability. Green approaches to benzoxazole synthesis focus on minimizing waste, avoiding hazardous solvents, and using recyclable catalysts. rsc.org One such method employs a Brønsted acidic ionic liquid gel (BAIL gel) as a recyclable, heterogeneous catalyst for the reaction of 2-aminophenols and aldehydes under solvent-free conditions. nih.govacs.org Although requiring high temperatures (130 °C), the catalyst can be reused multiple times without significant loss of activity. rsc.orgacs.org

Other green strategies include using water as a solvent with a reusable acid catalyst like samarium triflate, or employing waste materials like fly ash, which contains metal oxides that can catalyze the reaction. organic-chemistry.orgnih.gov Microwave-assisted synthesis, often under solvent-free conditions, has also been shown to accelerate reactions and improve yields. researchgate.netorganic-chemistry.org

Key green and sustainable methods are summarized in the table below:

| Method/Catalyst | Key Principles | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Brønsted Acidic Ionic Liquid Gel (BAIL gel) | Heterogeneous, recyclable catalyst | Solvent-free, 130 °C | High yields, catalyst reusable for at least 5 runs. | rsc.orgacs.org |

| Samarium Triflate | Reusable acid catalyst in aqueous medium | Water, mild conditions | Environmentally benign solvent, efficient. | organic-chemistry.org |

| LAIL@MNP | Magnetic nanocatalyst, sonication | Solvent-free, ultrasound | Energy efficient, rapid, recyclable catalyst, water is the only byproduct. | nih.gov |

| Activated Fly Ash | Use of an industrial waste byproduct as a catalyst | - | Environmentally benign, waste valorization. | nih.gov |

| Lawesson's Reagent | Promoter for condensation with carboxylic acids | Solvent-free, microwave-assisted | Efficient for various aromatic and aliphatic acids. | organic-chemistry.org |

Catalytic Strategies for Benzoxazole Core Synthesis

Functionalization Strategies for Incorporating the Carbonyl Chloride Moiety at the 2-Position

The introduction of a carbonyl chloride group at the C2 position of the benzoxazole core is a key transformation that opens up a wide range of synthetic possibilities. Several strategies have been developed to achieve this functionalization, each with its own advantages and limitations.

Carbonylation Approaches

Carbonylation reactions offer a direct route to introduce a carbonyl group. Molybdenum hexacarbonyl, Mo(CO)₆, has been utilized as a solid and safer alternative to gaseous carbon monoxide for the carbonylation of aryl halides. This method has been successfully applied to the one-pot synthesis of benzoxazoles. researchgate.net The reaction proceeds through a molybdenum-mediated carbonylation of an appropriate ortho-haloaniline derivative, followed by cyclization with a suitable nucleophile. While this approach is effective for creating the benzoxazole core, direct carbonylation to the carbonyl chloride is less common. Typically, the carbonylation leads to a carboxylic acid or ester, which would then require further derivatization.

A plausible pathway for a one-pot synthesis could involve the palladium-catalyzed aminocarbonylation of an aryl bromide with a 2-aminophenol, followed by an acid-mediated ring closure to form the benzoxazole ring. organic-chemistry.org This method has shown broad substrate scope for producing 2-substituted benzoxazoles. organic-chemistry.org

| Catalyst System | Carbonyl Source | Substrates | Key Features |

| Mo(CO)₆ | Molybdenum hexacarbonyl | Aryl halides, 2-aminophenols | Palladium-free, avoids gaseous CO researchgate.net |

| Pd/Cu | Gaseous CO | Aryl bromides, 2-aminophenols | One-pot, broad substrate scope organic-chemistry.org |

Derivatization from Carboxylic Acid Precursors

A more common and well-established method for synthesizing 1,3-benzoxazole-2-carbonyl chloride is through the derivatization of its corresponding carboxylic acid, 1,3-benzoxazole-2-carboxylic acid. nih.gov This precursor can be synthesized through various means, including the condensation of 2-aminophenol with carboxylic acids or their derivatives. nih.govacs.orgresearchgate.net For instance, the reaction of 2-aminophenol with oxalic acid derivatives can yield the desired 2-carboxybenzoxazole.

Once 1,3-benzoxazole-2-carboxylic acid is obtained, it can be converted to the acid chloride using standard chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. libretexts.org The reaction involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. A subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride. libretexts.org

Reaction Scheme: Conversion of Carboxylic Acid to Acyl Chloride 1,3-Benzoxazole-2-carboxylic acid + SOCl₂ → this compound + SO₂ + HCl

This two-step approach, involving the synthesis of the carboxylic acid followed by its conversion to the carbonyl chloride, offers a reliable and versatile route to the target compound.

Halogenation of Related Carbonyl Compounds

The direct conversion of other carbonyl compounds at the 2-position of the benzoxazole ring into the carbonyl chloride is another synthetic strategy. Phosgene (B1210022) (COCl₂) and its analogues, such as triphosgene, are powerful reagents for this type of transformation. While highly effective, the extreme toxicity of phosgene necessitates careful handling and specialized equipment. prepchem.com Thiophosgene, a sulfur analogue, is a liquid and can sometimes be used as a less volatile alternative, though it is also highly toxic. youtube.com

A Regel-type, transition-metal-free direct C-2 aroylation of benzoxazoles with acid chlorides has been achieved using N,N-dimethyl-4-aminopyridine (DMAP) as a catalyst, yielding 2-ketoazoles. organic-chemistry.org This suggests the possibility of a related reaction to form the carbonyl chloride.

Emerging Methodologies for Benzoxazole-2-carbonyl chloride Analogues

Recent advancements in synthetic chemistry have led to the development of novel methodologies that can be applied to the synthesis of benzoxazole-2-carbonyl chloride analogues, offering advantages in terms of efficiency, safety, and environmental impact.

Continuous Flow Chemistry Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including benzoxazoles. rsc.orgnih.gov This technology offers several advantages over traditional batch processes, such as improved heat and mass transfer, enhanced safety by minimizing the accumulation of hazardous intermediates, and the potential for scalability. nih.gov

A multistep flow process has been developed for the synthesis of highly functionalized benzoxazoles. nih.gov This process involves a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization of 3-halo-N-acyl anilines to generate unstable lithiated benzoxazole intermediates, which are then quenched in-line with an electrophile. nih.gov While not directly producing the carbonyl chloride, this technique could be adapted to introduce a suitable precursor that can be readily converted to the desired functional group. The use of continuous flow can be particularly advantageous when dealing with unstable intermediates or highly exothermic reactions.

Bismuth-Promoted Reactions

Bismuth compounds have gained attention as effective promoters for various organic transformations due to their low toxicity and cost-effectiveness. Triphenylbismuth dichloride has been successfully used to promote the synthesis of 2-aryl- and 2-alkyl-substituted benzoxazoles from 2-aminophenols and thioamides. beilstein-journals.org The reaction proceeds under mild conditions and affords the products in moderate to excellent yields. beilstein-journals.org The proposed mechanism involves the in-situ generation of a benzimidoyl chloride from the thioamide, which then reacts with the 2-aminophenol. beilstein-journals.org

Furthermore, bismuth-based catalysts, such as pent-ethylene diammonium pentachloro bismuth(III), have been employed for the condensation of 2-aminophenol with aldehydes to produce 2-aryl benzoxazole derivatives under solvent-free conditions at room temperature. rsc.orgresearchgate.net These bismuth-promoted methods offer a green and efficient alternative for the synthesis of the core benzoxazole structure, which can then be further functionalized.

| Reagent/Catalyst | Substrates | Key Features |

| Triphenylbismuth dichloride | 2-Aminophenols, Thioamides | Mild conditions, moderate to excellent yields beilstein-journals.org |

| [NH₃(CH₂)₅NH₃]BiCl₅(III) | 2-Aminophenol, Aldehydes | Solvent-free, room temperature rsc.orgresearchgate.net |

Reactivity and Mechanistic Studies of 1,3 Benzoxazole 2 Carbonyl Chloride

Aromatic System Reactivity of the 1,3-Benzoxazole Moiety

The benzoxazole (B165842) ring system is aromatic and relatively stable. hilarispublisher.comwikipedia.org However, as a heterocycle, it possesses reactive sites that can be functionalized, distinct from the acyl chloride group. hilarispublisher.comwikipedia.org Theoretical studies have been conducted to understand the electronic properties and intrinsic chemical reactivity of the benzoxazole ring system. researchgate.net

A significant area of reactivity for the benzoxazole core is the C-H functionalization at the C-2 position (the carbon atom between the oxygen and nitrogen). While the subject compound already has a carbonyl chloride at this position, in other 2-unsubstituted or 2-substituted benzoxazoles, this site is reactive. For example, direct C-H bond arylation and alkylation of benzoxazoles can be achieved using metal catalysts. organic-chemistry.org Furthermore, a direct C-2 aroylation of benzoxazoles with acid chlorides can be catalyzed by DMAP, indicating the nucleophilic character of the C-2 position in some contexts or a metal-mediated process. organic-chemistry.org The direct carboxylation of the C-2 position using carbon dioxide has also been reported, highlighting the unique reactivity of this site. organic-chemistry.org

The reactivity of the fused benzene (B151609) ring is influenced by the attached oxazole (B20620) ring. Studies on the synthesis of substituted benzoxazoles have shown that the electronic nature of substituents on the benzene ring can influence reaction yields for cyclization, indicating electronic communication throughout the fused system. marmara.edu.tr For instance, electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position were found to increase the yield of certain cyclization reactions to form the benzoxazole ring. marmara.edu.tr

Electrophilic Substitution Patterns

The benzoxazole ring system is a fused aromatic heterocycle, combining a benzene ring with an oxazole ring. The reactivity of the carbocyclic (benzene) portion of the molecule towards electrophilic aromatic substitution is significantly influenced by the fused heterocyclic ring. The nitrogen and oxygen atoms in the oxazole ring exert complex electronic effects that dictate the position of substitution.

In general, electrophilic attack on the benzoxazole nucleus occurs preferentially on the benzene ring at positions 4, 5, 6, and 7, as the oxazole ring is comparatively electron-deficient. The C2 position of the oxazole ring is the most electron-deficient and thus highly resistant to electrophilic attack. Instead, functionalization at C2 is often achieved through other means, such as palladium-catalyzed C-H activation or by constructing the ring from a pre-functionalized precursor. acs.orgresearchgate.net

A summary of expected reactivity for electrophilic aromatic substitution on the benzoxazole core is presented below:

| Position | Predicted Reactivity | Rationale |

| C2 | Very Low | Part of the electron-deficient oxazole ring; resistant to electrophiles. |

| C4 | Moderate | ortho to the deactivating imine group. |

| C5 | Moderate | para to the activating oxygen atom, but also meta to the imine. |

| C6 | Moderate-High | meta to the oxygen atom, but also para to the imine nitrogen's influence. Often a site of substitution. |

| C7 | Moderate | ortho to the activating oxygen atom. |

Influence of the Carbonyl Chloride Group on Ring Reactivity

The introduction of a carbonyl chloride group (-COCl) at the C2 position dramatically alters the electronic landscape of the benzoxazole ring. The carbonyl chloride group is one of the most powerful electron-withdrawing groups in organic chemistry due to the combined inductive effects of the highly electronegative oxygen and chlorine atoms and the mesomeric effect of the carbonyl group.

This strong deactivation has several key consequences:

Reduced Ring Reactivity: The group withdraws electron density from the entire fused ring system, making the benzene portion significantly less nucleophilic and therefore much less reactive towards electrophilic aromatic substitution. Reactions like nitration or halogenation, which would proceed on the unsubstituted benzoxazole, would require much harsher conditions, if they proceed at all.

Shift in Directing Effects: As a powerful deactivating group, the C2-carbonyl chloride will direct any potential incoming electrophiles to the positions meta to it on the benzene ring. In the context of the benzoxazole system, this corresponds to the C5 and C7 positions. However, the overwhelming deactivation of the ring is the more dominant effect.

Enhanced Electrophilicity at C2-Carbonyl: The primary site of reactivity on 1,3-Benzoxazole-2-carbonyl chloride shifts from the ring to the carbonyl carbon itself. This carbon is highly electrophilic and will readily react with a wide range of nucleophiles (e.g., alcohols, amines, water) in standard acylation reactions.

Intramolecular Reactivity and Cyclization Pathways

The high electrophilicity of the carbonyl chloride group makes this compound an excellent substrate for intramolecular cyclization reactions, provided a suitable nucleophile is present elsewhere on the molecule. Such pathways are crucial in the synthesis of complex, polycyclic heterocyclic systems.

A common strategy involves installing a nucleophilic substituent on the benzene portion of the benzoxazole ring. For instance, if a hydroxyl (-OH) or amino (-NH₂) group is present at the C4 position, an intramolecular nucleophilic acyl substitution can occur.

Mechanism of Intramolecular Cyclization:

A benzoxazole derivative bearing a nucleophilic group (e.g., 4-hydroxy-1,3-benzoxazole-2-carbonyl chloride) is prepared.

The nucleophilic group (the hydroxyl oxygen in this case) attacks the highly electrophilic carbonyl carbon of the C2-carbonyl chloride.

This attack forms a transient tetrahedral intermediate.

The intermediate collapses, expelling the chloride ion as a leaving group and forming a new six-membered ring.

A final deprotonation step yields the stable, fused tricyclic product.

This type of reaction, known as an intramolecular acylation or cyclization, is an efficient method for constructing elaborate molecular architectures built upon the benzoxazole framework. nih.gov The feasibility and rate of these cyclizations depend on the nature of the nucleophile and the length of the tether connecting it to the electrophilic center, with the formation of five- and six-membered rings being particularly favorable (Baldwin's rules). Similar intramolecular cyclization strategies are fundamental in the synthesis of various heterocyclic compounds. nih.govmdpi.com

Applications of 1,3 Benzoxazole 2 Carbonyl Chloride As a Synthetic Intermediate

Strategic Building Block for Diverse Chemical Structures

The inherent reactivity of the carbonyl chloride functional group makes 1,3-Benzoxazole-2-carbonyl chloride an ideal starting point for introducing the benzoxazole (B165842) moiety into various molecular frameworks. This has led to its application in the synthesis of complex precursors, the construction of intricate heterocyclic systems, and the advanced functionalization of the benzoxazole scaffold.

The acyl chloride group of this compound reacts readily with a wide range of nucleophiles, most notably amines and alcohols, to form stable amide and ester derivatives, respectively. This reaction is a cornerstone of its use in synthetic chemistry, providing a straightforward method to create precursors for more elaborate molecules.

The synthesis of amide derivatives is particularly significant. For instance, benzofuran-2-carboxylic acid can be converted to its corresponding acid chloride using reagents like oxalyl chloride, a process analogous to the activation of a benzoxazole carboxylic acid. This activated intermediate is then reacted with various amines in the presence of a base, such as triethylamine, to yield a library of amide derivatives. nih.gov This methodology is directly applicable to this compound for the synthesis of benzoxazole-2-carboxamides. These amides are not merely final products but often serve as key intermediates for building larger, biologically active scaffolds. nih.govolemiss.edu

Similarly, ester derivatives are synthesized by reacting the carbonyl chloride with alcohols. Benzoxazole-2-carboxylate esters have been successfully prepared through various synthetic routes, highlighting the stability and accessibility of this functional group at the 2-position. marmara.edu.trnih.gov These ester derivatives can undergo further transformations, such as hydrolysis back to the carboxylic acid or reaction with other nucleophiles, making them valuable and versatile precursors in multi-step syntheses.

Table 1: Examples of Amide and Ester Synthesis from Acyl Chloride Precursors

| Reactant | Product Type | Reagents & Conditions | Application |

| Various Amines | Amide Derivatives | Triethylamine, Base | Precursors for antimicrobial agents nih.gov |

| Glycine (B1666218) | Carboxamidoacetic acid | Sodium Hydroxide | Intermediate for oxazolones researchgate.net |

| Alcohols | Ester Derivatives | Base catalyst | Precursors for further functionalization marmara.edu.trnih.gov |

| 2-Aminophenol (B121084) | 2-Substituted Benzoxazole | Triflic Anhydride (B1165640), 2-Fluoropyridine | Synthesis of functionalized benzoxazoles nih.gov |

This table illustrates representative reactions analogous to those involving this compound.

The benzoxazole nucleus, when equipped with a reactive handle like a carbonyl chloride, becomes an excellent platform for constructing more complex, fused heterocyclic systems. The carbonyl chloride can react with bifunctional nucleophiles to initiate an intramolecular cyclization cascade, leading to the formation of polycyclic structures.

For example, a related compound, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, is used to synthesize a variety of fused heterocycles, including oxazoles and imidazoles. researchgate.netwisdomlib.org This demonstrates a common strategy where a reactive acyl chloride on a heterocyclic core drives the formation of additional fused rings. By reacting this compound with a molecule containing two nucleophilic sites (e.g., an amino alcohol or a diamine), it is possible to construct novel polycyclic systems where the benzoxazole ring is annulated with another heterocyclic ring. Such strategies are pivotal in creating novel scaffolds for medicinal chemistry and materials science. researchgate.net

Beyond simple amides and esters, the carbonyl chloride group is a gateway for introducing a vast array of other functional groups onto the benzoxazole core. This allows for the fine-tuning of the molecule's electronic, steric, and physicochemical properties. The reaction of this compound with different nucleophiles can yield ketones, hydrazides, and other acyl derivatives.

For example, the synthesis of N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide demonstrates the introduction of a functionalized amide, which itself can be a site for further chemical modification. olemiss.edu The ability to easily generate a library of diverse 2-substituted benzoxazoles from a single precursor highlights the compound's role in combinatorial chemistry and drug discovery. nih.gov This versatility makes this compound a powerful tool for creating a wide range of derivatives for screening and optimization in various applications. nih.gov

Role in the Synthesis of Scaffolds with Tunable Properties

The concept of using well-defined chemical entities as "building blocks" is central to modern organic synthesis. This compound is an exemplary molecular building block, enabling the systematic construction of complex molecules and polymers with tailored properties.

This compound allows for the incorporation of the rigid, aromatic benzoxazole unit into larger molecular designs in a modular fashion. Its defined reactivity ensures that it selectively forms an acyl linkage, connecting the benzoxazole scaffold to other parts of a target molecule. This "plug-and-play" characteristic is highly valuable in constructing libraries of compounds for structure-activity relationship (SAR) studies.

Researchers have utilized similar heterocyclic carbonyl chlorides and other reactive intermediates as building blocks for pyrrole-containing heterocycles and other complex systems. rsc.orgresearchgate.net The principle is to use a reactive, easy-to-handle precursor to introduce a specific, desired substructure. The benzoxazole moiety itself is a privileged scaffold in medicinal chemistry, and having a reliable building block like the corresponding carbonyl chloride greatly facilitates the exploration of new chemical space around this core.

The benzoxazole ring is known for its high thermal stability and mechanical strength. These properties can be imparted to polymers by incorporating the benzoxazole structure into the polymer backbone. This compound and its difunctional analogues are key precursors in the synthesis of high-performance polymers like polybenzoxazoles (PBOs).

One established method involves the synthesis of poly(o-hydroxy amides) via the low-temperature solution polycondensation of aromatic diacid chlorides with bis(o-aminophenols). researchgate.net These precursor polymers are soluble and can be processed into films or fibers. Subsequent thermal cyclodehydration of the poly(o-hydroxy amides) leads to the formation of the final, highly stable polybenzoxazole. researchgate.net This process allows for the creation of materials with high glass transition temperatures (Tg) and excellent thermal stability, often stable up to 450°C in air. researchgate.net The use of a reactive acyl chloride is fundamental to forming the initial amide linkages in the precursor polymer.

Table 2: Properties of Polybenzoxazoles Derived from Acyl Chloride Precursors

| Polymer Type | Precursor Monomers | Key Synthesis Step | Glass Transition Temp. (Tg) | Thermal Stability (5% Weight Loss) |

| Poly(hydroxyamide-benzoxazole) | 6FAP and ODBC | Low-temperature polycondensation | Not specified | Not specified |

| Aromatic Polybenzoxazole | 3,3'-dihydroxybenzidine, Aromatic dicarboxylic acids | Polycondensation in PPMA | 260-325°C | 450–505°C (in air) |

| Fluorinated Polybenzoxazole | N,N′,O,O′-tetrakis(trimethylsilyl)-substituted 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane, Aromatic diacid chlorides | Thermal cyclodehydration at 250°C | High | Not specified |

Data sourced from studies on polybenzoxazole synthesis, illustrating the properties achievable from polymers made using related acyl chloride-based methods. researchgate.net

Spectroscopic and Computational Characterization of 1,3 Benzoxazole 2 Carbonyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods are indispensable for the detailed analysis of benzoxazole (B165842) derivatives, offering insights into their atomic and molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Advanced Techniques)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of benzoxazole derivatives. oup.com ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectra of benzoxazole derivatives, aromatic protons typically appear as multiplets in the range of 6.85–8.83 ppm. nih.gov For instance, in a series of 2-substituted benzoxazoles, the chemical shifts for the aromatic protons were observed in this region. nih.gov Specific proton signals, such as the indolic NH protons in certain derivatives, can indicate intramolecular hydrogen bonding. researchgate.net The chemical shifts are influenced by the electronic effects of substituents on the benzoxazole ring system. oup.com

¹³C NMR Spectroscopy: The ¹³C NMR spectra of benzoxazole derivatives provide key information about the carbon framework. nih.gov The chemical shifts of the carbon atoms in the benzoxazole ring are sensitive to the nature of the substituents. mdpi.com For the parent benzoxazole, the carbon signals are well-defined. chemicalbook.com In substituted derivatives, the signals for C4 and C7 are particularly useful for studying tautomeric equilibria. nih.govmdpi.com For example, in a study of various benzazole derivatives, the ¹³C NMR data was instrumental in analyzing the tautomeric ratios in solution. mdpi.com

Advanced NMR Techniques: Techniques such as COSY, HSQC, and DEPT-135 are employed for more detailed structural assignments. rsc.org These methods help in establishing connectivity between protons and carbons, providing unambiguous structural information. Gauge-including atomic orbital (GIAO) ¹H NMR chemical shift calculations, often performed using Density Functional Theory (DFT), can complement experimental data and aid in the precise assignment of chemical shifts. nih.gov

Below is a table summarizing typical NMR data for benzoxazole derivatives:

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 6.85 - 8.83 | Aromatic protons, multiplets. nih.gov |

| ¹³C | 110.2 - 164.4 | Aromatic and heterocyclic carbons. mdpi.comdergipark.org.tr |

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is crucial for identifying functional groups and understanding the vibrational modes of 1,3-benzoxazole-2-carbonyl chloride and its derivatives. researchgate.net

FT-IR Spectroscopy: The FT-IR spectra of benzoxazole derivatives exhibit characteristic absorption bands. For the parent benzoxazole, distinct peaks corresponding to C-H, C=N, and C-O stretching and bending vibrations are observed. chemicalbook.com In derivatives, the presence of specific functional groups gives rise to unique spectral signatures. For instance, the C=O stretching vibration of a carbonyl group in a benzoyl chloride moiety is expected to appear in the region of 1750-1785 cm⁻¹. The presence of a C-S group is indicated by stretching in the 660–759 cm⁻¹ range. nih.gov The C=N group typically shows absorption bands between 1654 and 1688 cm⁻¹. nih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. For benzoxazole derivatives, Raman spectra can help in assigning vibrational modes, particularly for symmetric vibrations that might be weak in the IR spectrum. esisresearch.org For example, in a study of 5-nitro-2-phenylbenzoxazole, both IR and Raman spectra were used to assign the C-H stretching modes of the phenyl rings. esisresearch.org

Band Assignment: The assignment of vibrational bands is often supported by computational methods, such as DFT calculations. nih.govnih.gov These calculations can predict the vibrational frequencies and intensities, which are then compared with the experimental spectra. Potential energy distribution (PED) analysis is used to make detailed assignments of the normal modes of vibrations. nih.gov

The following table presents a summary of characteristic vibrational frequencies for benzoxazole derivatives:

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Technique | Reference |

| C-H stretch (aromatic) | 3000 - 3150 | FT-IR, FT-Raman | esisresearch.orgrsc.org |

| C=O stretch (acid chloride) | ~1770 | FT-IR | nist.govdergipark.org.tr |

| C=N stretch | 1526 - 1688 | FT-IR, FT-Raman | nih.govesisresearch.org |

| C-O-C stretch | 1200 - 1270 | FT-IR | rsc.org |

| C-Cl stretch | 600 - 800 | FT-IR |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives.

Mass Spectrometry (MS): Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for analyzing benzoxazole derivatives. derpharmachemica.comnih.gov The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can offer valuable structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. rsc.org This is particularly useful for confirming the identity of newly synthesized derivatives and distinguishing between compounds with the same nominal mass. For example, HRMS-ESI was used to confirm the elemental composition of various 2-substituted-6-methylbenzo[d]oxazoles. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within benzoxazole derivatives. frontiersin.org The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.

The UV-Vis spectra of benzoxazole derivatives typically show absorption bands in the ultraviolet region, which are attributed to π-π* and n-π* electronic transitions. frontiersin.orgufop.br The position and intensity of these bands are influenced by the specific substituents on the benzoxazole core and the solvent used. frontiersin.org For instance, the introduction of chromophoric groups can shift the absorption maxima to longer wavelengths (bathochromic shift). Solvatochromic studies, where spectra are recorded in solvents of varying polarity, can provide insights into the nature of the electronic transitions and the charge distribution in the excited state. frontiersin.org Time-dependent density functional theory (TD-DFT) calculations are often used to predict the electronic absorption spectra and assign the observed transitions. nih.govresearchgate.net

The following table summarizes the typical UV-Vis absorption data for benzoxazole derivatives:

| Solvent | λmax (nm) Range | Electronic Transition |

| Chloroform | ~419 | π-π |

| Various | Varies | n-π |

Quantum Chemical and Molecular Modeling Approaches

Computational methods, particularly those based on quantum mechanics, are powerful tools for investigating the properties of this compound and its derivatives at the molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a standard computational method for studying the geometry, electronic structure, and properties of molecular systems, including benzoxazole derivatives. researchgate.netnih.gov

Geometry Optimization: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry). nih.gov The accuracy of the calculated geometry depends on the chosen functional and basis set. researchgate.netnih.gov The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov For many benzoxazole derivatives, DFT calculations have shown good agreement with experimental structures. nih.gov

Electronic Structure: DFT is also employed to analyze the electronic properties of these molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the chemical reactivity and electronic transitions. nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and the energy of its lowest-lying electronic excitation. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov Natural Bond Orbital (NBO) analysis can be performed to investigate charge delocalization and hyperconjugative interactions within the molecule. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic properties and reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO signifies its capacity to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of these frontier orbitals and predict the behavior of molecules like 1,3-benzoxazole derivatives. nih.govresearchgate.net For instance, in a study of various organic compounds derived from 1,3-benzoxazole, DFT calculations were used to determine the HOMO and LUMO energies, the energy gap, and other related electronic properties. researchgate.net These calculations provide insights into how substituents on the benzoxazole core can influence the electronic structure and, consequently, the molecule's reactivity. rsc.org

The analysis of the HOMO and LUMO energy levels helps in understanding intramolecular charge transfer within the molecule. For many benzoxazole derivatives, the HOMO is often localized on one part of the molecule, while the LUMO is on another, indicating the path of electron density transfer upon excitation. researchgate.net This information is vital for designing molecules with specific electronic and optical properties.

Below is a table summarizing typical FMO data for a generic 1,3-benzoxazole derivative based on computational studies.

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.5 to 5.0 |

Note: These values are illustrative and can vary significantly depending on the specific substituents on the benzoxazole ring and the computational method used.

Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack.

For 1,3-benzoxazole derivatives, MEP analysis can identify the most reactive sites. For example, the nitrogen and oxygen atoms of the oxazole (B20620) ring are often associated with negative potential, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the benzene (B151609) ring typically exhibit positive potential.

In the context of 1,3-benzoxazole derivatives, NBO analysis helps to elucidate the intramolecular charge transfer and the stability arising from electron delocalization from lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of the ring system.

A summary of typical data obtained from NBO analysis for a 1,3-benzoxazole derivative is presented in the table below.

| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| π → π | C-C (ring) | C-C (ring) | 15-25 |

| n → σ | O (lone pair) | C-N | 5-10 |

| n → π* | N (lone pair) | C=O | 2-8 |

Note: These values are representative and can differ based on the specific molecular structure and computational level.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound and its derivatives. Reaction pathway analysis allows for the detailed exploration of the potential energy surface, identifying reactants, products, intermediates, and, crucially, transition states. nih.gov

Transition state modeling involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. nih.gov For the synthesis of benzoxazoles, several mechanisms have been proposed and computationally investigated. researchgate.net

For example, the condensation reaction between an o-aminophenol and a carboxylic acid derivative to form a benzoxazole can proceed through different pathways. nih.gov Computational studies can elucidate the most plausible mechanism by comparing the activation energies of the various possible transition states. researchgate.net These studies have shown that the reaction often proceeds through the formation of an intermediate imine, followed by cyclization and dehydration. nih.gov In some cases, a concerted mechanism may be favored. researchgate.net

DFT calculations are commonly employed to model these reaction pathways. nih.gov The table below presents a hypothetical example of calculated energy barriers for different steps in a benzoxazole synthesis.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Imine Formation | TS1 | 15.2 |

| Cyclization | TS2 | 10.5 |

| Dehydration | TS3 | 18.7 |

Note: These are illustrative values. Actual activation energies depend on the specific reactants, catalysts, and solvent conditions.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Conformation

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net For this compound and its derivatives, MD simulations can provide valuable insights into their flexibility and how they behave in solution.

The conformation of a molecule, which refers to the spatial arrangement of its atoms, can significantly influence its physical and chemical properties. nih.govresearchgate.net Benzoxazole derivatives can exhibit different conformations due to the rotation around single bonds. nih.gov MD simulations can explore the conformational landscape of these molecules, identifying the most stable conformers and the energy barriers between them. acs.org

The following table summarizes the types of information that can be obtained from MD simulations of a benzoxazole derivative in a solvent.

| Property | Description |

| Conformational Analysis | Identification of stable and metastable conformers and their populations. acs.org |

| Solvent Distribution | Radial distribution functions showing the arrangement of solvent molecules around the solute. |

| Hydrogen Bonding | Analysis of the number and lifetime of hydrogen bonds between the solute and solvent. |

| Diffusion Coefficient | A measure of the mobility of the molecule within the solvent. |

Investigation of Excited State Photochemistry and Photoreactions

The study of the excited state photochemistry of 1,3-benzoxazole derivatives explores the chemical and physical processes that occur after the molecule absorbs light. Upon excitation to a higher electronic state, these molecules can undergo various transformations, including isomerization, bond cleavage, and emission of light (fluorescence or phosphorescence). acs.org

Computational methods, such as time-dependent density functional theory (TD-DFT), are instrumental in investigating the excited states of molecules. ijopaar.com These calculations can predict the absorption and emission wavelengths, as well as the nature of the electronic transitions involved. For some benzoxazole derivatives, such as styrylbenzazoles, photochemical E/Z isomerization around a carbon-carbon double bond has been observed and studied. diva-portal.org

In some cases, irradiation with UV light can lead to ring-opening reactions. For instance, matrix-isolated 1,3-benzoxazole has been shown to convert to 2-isocyanophenol upon UV irradiation. acs.org Further photoreactions of the resulting photoproducts can also occur. acs.org Understanding these photoreactions is crucial for applications in areas such as molecular switches and photosensitizers. acs.org

A comprehensive study of a bis(benzoxazole)-based overcrowded alkene revealed complex dynamic behavior involving coupled and uncoupled molecular motions upon photoexcitation. acs.org Excited-state and ground-state molecular dynamics simulations were used to unravel the photochemical E-Z isomerization and subsequent thermal helix inversion steps. acs.orgdiva-portal.org

The table below provides an overview of key photochemical properties that can be investigated for 1,3-benzoxazole derivatives.

| Photochemical Property | Description |

| Absorption Maximum (λmax) | The wavelength of light at which the molecule shows maximum absorbance. |

| Emission Maximum (λem) | The wavelength of light at which the molecule shows maximum fluorescence or phosphorescence. |

| Quantum Yield (Φ) | The efficiency of a particular photochemical process (e.g., isomerization, fluorescence). |

| Excited State Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. |

| Photoreaction Pathways | The sequence of steps involved in the transformation of the molecule upon light absorption. acs.org |

Future Research Directions and Perspectives in 1,3 Benzoxazole 2 Carbonyl Chloride Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

Future efforts in synthesizing 1,3-Benzoxazole-2-carbonyl chloride and its precursors will increasingly prioritize green chemistry principles. The goal is to minimize waste, reduce energy consumption, and avoid hazardous reagents, moving away from classical condensation methods that often require harsh conditions and stoichiometric reagents.

Key research trends will include:

Catalytic Condensation Reactions: A primary focus will be on replacing traditional dehydrating agents with recyclable catalysts for the cyclization of 2-aminophenols. Methodologies using catalytic amounts of Brønsted acidic ionic liquids or heterogeneous catalysts like TiO₂–ZrO₂ are being explored, which offer high yields, shorter reaction times, and solvent-free conditions. rsc.orgacs.org Such processes often generate water as the sole byproduct, maximizing atom economy. nih.gov

Use of Greener Solvents: Research into performing synthesis in environmentally benign solvents, such as water, is a significant trend. Water-promoted tandem reactions have been shown to accelerate the formation of benzoxazole (B165842) scaffolds efficiently. rsc.org Deep eutectic solvents (DES) also represent a promising alternative to volatile organic compounds. mdpi.com

Energy-Efficient Synthesis: The application of microwave and ultrasound irradiation will continue to be explored to reduce reaction times and energy consumption compared to conventional heating methods. nih.govmdpi.com These techniques have already demonstrated excellent yields in the synthesis of benzoxazole precursors in minutes rather than hours. mdpi.com

The table below compares traditional synthetic routes to emerging sustainable alternatives for the benzoxazole core structure.

| Feature | Traditional Methods | Future Sustainable Methods |

| Reagents | Stoichiometric strong acids/bases, dehydrating agents | Catalytic systems (e.g., ionic liquids, nanoparticles), biocatalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, deep eutectic solvents (DES), or solvent-free conditions nih.govrsc.org |

| Byproducts | Significant salt and organic waste | Primarily water nih.gov |

| Energy Input | Prolonged heating (hours) | Microwave or ultrasound (minutes) mdpi.com |

| Atom Economy | Often low to moderate | High to excellent researchgate.netchemijournal.com |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalysts is central to advancing benzoxazole chemistry. Future research will focus on creating highly efficient and selective catalytic systems that can enable new types of transformations, including the direct functionalization of the benzoxazole ring.

Promising areas of exploration include:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as metal complexes on magnetic nanoparticles (e.g., LAIL@MNP) or metal-organic frameworks (MOFs), will be a major focus. rsc.orgnih.gov These catalysts are easily separated from the reaction mixture by simple filtration or magnetic decantation, allowing for straightforward recycling and reuse without significant loss of activity. nih.gov

Acceptorless Dehydrogenative Coupling (ADC): Ruthenium-catalyzed ADC reactions offer an atom-economical pathway to benzoxazoles from 2-aminophenols and primary alcohols. acs.org This method avoids the pre-oxidation of alcohols to aldehydes, reducing step-count and waste. Future work will aim to expand the substrate scope and improve the efficiency of these heterogeneous catalytic systems. acs.org

Direct C-H Functionalization: A significant frontier is the development of catalysts for the direct C-H functionalization of the pre-formed benzoxazole ring. Palladium-catalyzed decarbonylative C-H difluoromethylation at the C2-position is a recent example. acs.org Future research will seek catalysts that can selectively functionalize other positions on the benzoxazole scaffold, bypassing the need for multi-step sequences involving pre-functionalized starting materials. organic-chemistry.org

The following table summarizes various catalytic systems and their applications in benzoxazole synthesis.

| Catalyst Type | Example(s) | Reaction Type | Advantages |

| Heterogeneous Lewis Acids | Fe₃O₄-supported ionic liquid (LAIL@MNP) rsc.orgnih.gov | Condensation of 2-aminophenol (B121084) and aldehydes | Recyclable, solvent-free conditions, rapid rsc.orgnih.gov |

| Heterogeneous Transition Metals | Ruthenium on magnetic nanoparticles acs.org | Acceptorless Dehydrogenative Coupling | High atom economy, uses alcohols directly acs.org |

| Homogeneous Transition Metals | Palladium-XantPhos complexes acs.org | Decarbonylative C-H Functionalization | High selectivity for C2-position, mild conditions acs.org |

| Nanoparticles | Copper(II) oxide nanoparticles organic-chemistry.org | Intramolecular Cyclization | Ligand-free, recyclable, broad scope organic-chemistry.org |

Advanced Computational Studies for Rational Design and Reaction Prediction

Computational chemistry is becoming an indispensable tool for accelerating research. In the context of this compound, in silico studies will play a crucial role in predicting reactivity, designing novel derivatives, and elucidating complex reaction mechanisms.

Future computational research will likely focus on:

Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods will be used to model transition states and reaction pathways. acs.org This allows for a deep understanding of how catalysts function and how substituents on the benzoxazole ring influence reactivity, enabling the optimization of reaction conditions.

Rational Drug Design: For benzoxazole derivatives with potential biological activity, molecular docking and molecular dynamics simulations are essential. nih.govnih.govnih.gov These techniques can predict the binding interactions between a benzoxazole-based molecule and a biological target, such as an enzyme active site. nih.govnih.gov This allows researchers to rationally design and prioritize compounds for synthesis, saving considerable time and resources.

Predicting Molecular Properties: Computational tools can accurately predict key physicochemical properties (e.g., solubility, LogP) and electronic properties (e.g., HOMO/LUMO energies). nih.gov This in silico screening helps in designing molecules with desirable drug-like characteristics and predicting their behavior in various chemical environments. acs.orgnih.gov

| Computational Method | Application in Benzoxazole Chemistry | Research Goal |

| Density Functional Theory (DFT) | Calculating transition state energies, molecular geometries, electronic structures acs.orgmdpi.com | Elucidating reaction mechanisms, predicting reactivity and stability |

| Molecular Docking | Simulating binding poses of benzoxazole ligands in enzyme active sites nih.govnih.gov | Rational design of new bioactive compounds, understanding structure-activity relationships |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of benzoxazole-protein complexes over time nih.gov | Assessing the stability of ligand-protein interactions, exploring conformational changes |

| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity | Early-stage filtering of drug candidates to improve success rates nih.gov |

Integration with Automation and High-Throughput Experimentation (HTE)

The integration of automation and data science is set to revolutionize chemical synthesis. For the chemistry of this compound, these technologies will enable faster discovery of new reactions, rapid optimization, and the synthesis of large compound libraries.

Key future directions include:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including superior temperature and pressure control, enhanced safety, and easier scalability. cam.ac.ukacs.orgnih.gov The synthesis of functionalized benzoxazoles has been successfully demonstrated in flow systems, allowing for the safe handling of unstable intermediates and achieving high throughput. cam.ac.uknih.gov Future work will adapt more complex multi-step syntheses to fully automated flow platforms.

High-Throughput Experimentation (HTE): HTE platforms, which utilize robotics and miniaturization, allow for the rapid screening of hundreds or thousands of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel. acs.orgchimia.chacs.org This accelerates the discovery of optimal conditions for synthesizing or functionalizing the benzoxazole ring. acs.org

Machine Learning and AI-Driven Discovery: The large, high-quality datasets generated by HTE are ideal for training machine learning algorithms. youtube.com In the future, AI could predict the outcomes of unknown reactions, propose novel synthetic routes, or design new benzoxazole structures with desired properties. This leads to the concept of a "self-driving lab," where AI-powered algorithms design experiments that are then performed automatically by robotic systems, creating a closed loop of design, execution, and analysis. youtube.comresearchgate.net

The table below contrasts traditional synthesis with modern automated approaches.

| Aspect | Traditional Batch Synthesis | Flow Chemistry | High-Throughput Experimentation (HTE) |

| Scale | Milligram to multi-kilogram | Microfluidic to production scale | Microscale (nanoliter to microliter) researchgate.net |

| Control | Limited control over mixing/heat transfer | Precise control of temperature, pressure, time cam.ac.uknih.gov | Precise control over parallel reaction conditions |

| Safety | Risks with exothermic reactions/unstable intermediates | Enhanced safety, small reaction volumes cam.ac.uk | Miniaturization reduces risk |

| Speed | One experiment at a time (slow) | Rapid, continuous production acs.org | Massively parallel (fast) acs.org |

| Data Generation | Low | Moderate | High, suitable for machine learning youtube.com |

| Application | Standard lab synthesis | Process development, scale-up, hazardous chemistry acs.orgnih.gov | Reaction discovery, optimization, library synthesis acs.orgacs.org |

Q & A

Q. What are the standard synthetic routes for preparing 1,3-benzoxazole-2-carbonyl chloride, and what experimental conditions are critical for success?

The compound is typically synthesized via acylation of 1,3-benzoxazole-2-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Key conditions include anhydrous solvents (e.g., dichloromethane), controlled temperatures (0–25°C), and inert atmospheres to prevent hydrolysis. Excess SOCl₂ is often used to drive the reaction to completion, followed by vacuum distillation to isolate the product .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Purity is assessed via GC or HPLC (>95% purity threshold). Structural confirmation employs spectroscopic methods:

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid moisture to prevent hydrolysis to HCl and CO gas. Store under inert gas (argon) at 2–8°C. Emergency measures for spills include neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to minimize side products like N-acylated impurities?

Control stoichiometry (1:1 molar ratio with nucleophiles) and use mild bases (e.g., pyridine) to scavenge HCl. Monitor reaction progress via TLC (silica gel, hexane/EtOAc). For amine couplings, pre-activate the nucleophile with trimethylamine to enhance selectivity .

Q. What strategies resolve discrepancies in reaction yields when using different catalysts (e.g., DMAP vs. Hünig’s base)?

Systematically vary catalysts, temperatures, and solvent polarity. Use DOE (Design of Experiments) to identify interactions. For example, DMAP may accelerate acylation but increase esterification side products in alcohols. Validate via LC-MS to trace byproduct formation .

Q. How can thermal degradation pathways of this compound be analyzed to mitigate hazardous byproducts like phosgene?

Conduct TGA (thermogravimetric analysis) under N₂ to identify decomposition onset (~150°C). Pair with FTIR gas-phase analysis to detect COCl₂ (phosgene) or HCl. Substitute with safer acylating agents (e.g., DCC) in high-temperature reactions .

Q. What advanced spectroscopic techniques characterize electronic effects of the benzoxazole ring on the carbonyl reactivity?

- DFT calculations : Compare LUMO energies of the carbonyl group with/without benzoxazole conjugation.

- UV-Vis : Monitor shifts in π→π* transitions (e.g., λmax ~270 nm) to assess electron-withdrawing effects .

Data Interpretation & Contradictions

Q. How should researchers address conflicting crystallographic data on bond angles in derivatives of this compound?

Re-examine crystallization solvents (polar vs. nonpolar) and lattice packing effects. Compare with computational models (e.g., Mercury CSD) to distinguish intrinsic molecular geometry from crystal-packing distortions .

Q. Why might NMR spectra of the same compound differ between labs, and how can this be standardized?

Variations arise from solvent deuteration levels, pH, or paramagnetic impurities. Calibrate instruments using internal standards (e.g., TMS) and report solvent/temperature explicitly. Cross-validate with high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.